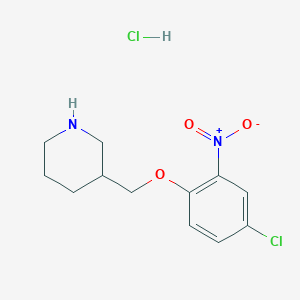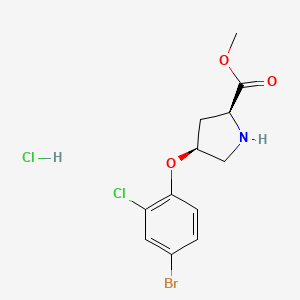![molecular formula C13H19NO2 B1456262 8-(环丙基甲基)-1,4-二氧杂螺[4.5]癸烷-8-腈 CAS No. 916159-85-8](/img/structure/B1456262.png)
8-(环丙基甲基)-1,4-二氧杂螺[4.5]癸烷-8-腈
描述
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物作为有机合成中的通用中间体。其独特的结构允许通过诸如开环、官能团转化以及作为进一步合成修饰的前体等反应来创建各种复杂分子。 它在合成螺环化合物方面特别有用,螺环化合物在许多生物活性分子中普遍存在 .
药物化学
在药物化学中,该化合物的螺环核心有利于药物设计。众所周知,螺环结构可以使分子具有刚性,这可以增强与生物靶标的结合亲和力和选择性。 这种结构基序存在于几种药物中,可用于开发新的治疗剂 .
材料科学
该化合物的螺环性质使其成为开发新材料的候选者。 其刚性骨架可以掺入聚合物中,以提高其机械强度或创建具有过滤、催化或作为传感器等潜在应用的新型有机框架 .
农药研究
像 8-(环丙基甲基)-1,4-二氧杂螺[4.5]癸烷-8-腈这样的螺环化合物通常因其在农药中的潜在用途而被探索。它们可用于合成具有提高功效和安全性特征的杀虫剂、杀菌剂和除草剂。 螺环结构可以导致具有更好稳定性和更低毒性的化合物 .
环境科学
在环境科学中,可以研究该化合物的降解产物及其对环境的影响。 了解其分解途径有助于评估其在环境中的持久性和形成有害副产物的潜力 .
分析化学
作为标准或参考化合物,它可用于分析化学以开发新的分析方法。 其独特的化学结构有助于仪器的校准,并作为基准来识别和量化复杂混合物中类似的化合物 .
作用机制
Target of Action
Similar compounds have been found to target the c subunit of f1/fo-adenosine triphosphate (atp) synthase . ATP synthase is a crucial enzyme that provides energy for the cell, and its inhibition can lead to significant changes in cellular function.
Mode of Action
If it acts similarly to related compounds, it may inhibit the function of atp synthase, leading to a decrease in the production of atp and subsequent changes in cellular function .
生化分析
Biochemical Properties
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation patterns and downstream effects on cellular processes. Additionally, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. The distribution pattern of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can influence its efficacy and toxicity in various tissues .
Subcellular Localization
The subcellular localization of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile within cells is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQRLFDDKIGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC3(CC2)OCCO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)
![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)
![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)


![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)
![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)
![1-{4-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1456198.png)
![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)
